

# Preclinical Research on Cedirogant for Psoriasis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Cedirogant (ABBV-157) is an orally bioavailable, small molecule inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORyt).[1][2] This transcription factor is a key regulator of T helper 17 (Th17) cell differentiation and the subsequent production of proinflammatory cytokines, including Interleukin-17 (IL-17).[1][3] The IL-23/IL-17 signaling pathway is a well-established driver of psoriasis pathogenesis.[4] By targeting RORyt, Cedirogant was developed to disrupt this pathway and offer a novel oral treatment for moderate-to-severe plaque psoriasis.[1][4]

Despite showing promising efficacy signals in early clinical trials, the development of **Cedirogant** was discontinued.[5] The decision was based on findings from a 39-week preclinical chronic toxicology study in dogs, which revealed a rapid decline in clinical condition, significant body weight loss, and gastrointestinal issues.[5] This whitepaper provides a comprehensive overview of the available preclinical and clinical data on **Cedirogant**, alongside a discussion of the standard experimental protocols used to evaluate RORyt inverse agonists for psoriasis.

## Mechanism of Action and Therapeutic Rationale

Psoriasis is a chronic autoimmune disease characterized by the hyperproliferation of keratinocytes and inflammation of the skin. The IL-23/IL-17 axis plays a central role in its



pathophysiology. IL-23 promotes the expansion and maintenance of Th17 cells, which in turn produce IL-17A and IL-17F.[1] These cytokines act on keratinocytes, leading to the production of chemokines and antimicrobial peptides that recruit other immune cells and amplify the inflammatory response.

RORyt is the master transcription factor for Th17 cell differentiation and is essential for the production of IL-17.[3] As an inverse agonist, **Cedirogant** binds to RORyt and reduces its transcriptional activity, thereby inhibiting Th17 cell function and suppressing the production of IL-17.[1][3] This mechanism of action offered the potential for an oral therapy that could rival the efficacy of injectable biologics targeting IL-17 or IL-23.[1]

## **Quantitative Data Summary**

While detailed preclinical efficacy data for **Cedirogant** is not publicly available, extensive pharmacokinetic and clinical efficacy data from Phase I and Phase II studies have been published.

Table 1: Clinical Efficacy of Cedirogant in Moderate-to-Severe Plague Psoriasis (Phase IIb Study)[5][6]

| Treatment Group (Once Daily) | PASI 75 Achievement at Week 16 |
|------------------------------|--------------------------------|
| Placebo                      | 0%                             |
| Cedirogant 75 mg             | 29%                            |
| Cedirogant 150 mg            | 8%                             |
| Cedirogant 375 mg            | 42%                            |

Note: The Phase IIb study was terminated early, and the results should be interpreted with caution.[5][6]

## Table 2: Pharmacokinetic Parameters of Cedirogant in Healthy Adults[7]



| Parameter                                          | Value                                                                                                                     |
|----------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| Mean Terminal Half-life (t½)                       | 16 to 28 hours                                                                                                            |
| Median Time to Maximum Plasma Concentration (Tmax) | 2 to 5 hours                                                                                                              |
| Dose Proportionality                               | Dose-proportional after single doses; less than<br>dose-proportional for multiple daily doses<br>between 75 mg and 375 mg |
| Accumulation Ratios (75 mg - 375 mg q.d.)          | Approximately 1.2 to 1.8                                                                                                  |
| Effect of Food                                     | Minimal                                                                                                                   |

### Table 3: Pharmacodynamic and Biomarker Data[8][9]

| Parameter                                   | Finding                                                   |
|---------------------------------------------|-----------------------------------------------------------|
| Serum IL-17A and IL-17F Levels              | Decreased over time with 150 mg and 375 mg doses          |
| Ex vivo IL-17A Inhibition (Model-estimated) | Half-maximal inhibitory concentration (IC50) of 0.56 mg/L |
| Maximum Inhibition of ex vivo IL-17A (Imax) | 0.76 (76%)                                                |

# Experimental Protocols for Preclinical Evaluation of RORyt Inverse Agonists

The following sections describe the likely experimental methodologies that would have been employed in the preclinical assessment of **Cedirogant**, based on standard practices for this class of compounds.

## In Vitro Assays: IL-17A Secretion Assay

Objective: To determine the in vitro potency of a RORyt inverse agonist in inhibiting IL-17A production from primary human T-cells.

Methodology:



- Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. CD4+ T-cells are then purified from the PBMCs by magnetic-activated cell sorting (MACS).
- Cell Culture and Differentiation: Purified CD4+ T-cells are cultured in a medium containing anti-CD3 and anti-CD28 antibodies to stimulate T-cell receptor signaling. The cells are cultured under Th17 polarizing conditions, which includes the addition of IL-1β, IL-6, IL-23, and anti-IFN-y and anti-IL-4 antibodies.
- Compound Treatment: The differentiating Th17 cells are treated with various concentrations of the RORyt inverse agonist (e.g., **Cedirogant**) or a vehicle control (e.g., DMSO).
- Cytokine Measurement: After a defined incubation period (e.g., 3-5 days), the cell culture supernatants are collected. The concentration of IL-17A in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The IL-17A concentrations are plotted against the compound concentrations, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.

### In Vivo Models: IL-23-Induced Psoriasis Mouse Model

Objective: To evaluate the in vivo efficacy of an orally administered RORyt inverse agonist in a mouse model of psoriasis-like skin inflammation.

#### Methodology:

- Animal Model: C57BL/6 mice are typically used for this model.
- Induction of Psoriasis-like Phenotype: A solution of recombinant mouse IL-23 is injected
  intradermally into the ear of each mouse daily or every other day for a specified period (e.g.,
  14-28 days). This induces a psoriasis-like phenotype characterized by erythema, scaling,
  and ear thickening.
- Compound Administration: The RORyt inverse agonist is formulated for oral gavage and administered daily to the treatment groups at various dose levels. A vehicle control group receives the formulation without the active compound.



#### • Efficacy Assessment:

- Clinical Scoring: The severity of the skin inflammation is assessed regularly using a scoring system analogous to the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and skin thickness. Ear thickness is measured daily using a digital caliper.
- Histology: At the end of the study, ear tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess epidermal acanthosis (thickening) and inflammatory cell infiltration.
- Biomarker Analysis: Skin tissue can be homogenized to measure the levels of proinflammatory cytokines (e.g., IL-17A, IL-22) by ELISA or quantitative PCR. Draining lymph nodes can also be collected to analyze the Th17 cell population by flow cytometry.
- Data Analysis: Statistical comparisons are made between the vehicle-treated and compound-treated groups for all efficacy endpoints.

# Visualizations: Signaling Pathways and Experimental Workflows





Click to download full resolution via product page



Caption: IL-23/IL-17 signaling pathway in psoriasis and the point of intervention for **Cedirogant**.



Click to download full resolution via product page

Caption: A representative experimental workflow for the preclinical evaluation of a psoriasis drug candidate.

### Conclusion

Cedirogant represented a promising oral therapeutic strategy for psoriasis by targeting the core of the inflammatory cascade through RORyt inhibition. While its development was halted due to preclinical safety concerns, the available clinical data underscores the potential of this mechanism. The methodologies outlined in this whitepaper provide a framework for the preclinical evaluation of future RORyt inverse agonists, a class of molecules that continues to be of high interest for the treatment of autoimmune diseases. The journey of Cedirogant serves as a critical case study, emphasizing the importance of thorough and long-term preclinical toxicology studies in drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Azatricyclic Inverse Agonists of RORyt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]



- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacokinetics, safety, and efficacy of cedirogant from phase I studies in healthy participants and patients with chronic plaque psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Research on Cedirogant for Psoriasis: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325134#preclinical-research-on-cedirogant-for-psoriasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com